1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Medicinal Chemistry Building Block Selection Physicochemical Profiling

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (CAS 1249894-38-9) is a tropane-based bicyclic compound in which the 3-position of the 8-azabicyclo[3.2.1]octane scaffold bears a pyrrolidine-2,5-dione (succinimide) moiety. This free base has the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13255281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)N3C(=O)CCC3=O
InChIInChI=1S/C11H16N2O2/c14-10-3-4-11(15)13(10)9-5-7-1-2-8(6-9)12-7/h7-9,12H,1-6H2
InChIKeyKNKMWFKWWHZLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione – Core Structural Profile for Sourcing Decisions


1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (CAS 1249894-38-9) is a tropane-based bicyclic compound in which the 3-position of the 8-azabicyclo[3.2.1]octane scaffold bears a pyrrolidine-2,5-dione (succinimide) moiety [1]. This free base has the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . The compound is categorized as a research chemical and synthetic intermediate, primarily supplied at ≥98% purity for use in medicinal chemistry and chemical biology . Its structural core is shared with the tropane alkaloid family, but the specific installation of the succinimide ring distinguishes it from simpler amine, amide, or ester derivatives at the same position.

1

Tropane scaffold with succinimide modification for building block procurement

Distinct hydrogen-bond acceptor profile compared to 3-amine analogs

2

Research-grade synthetic intermediate supplied as free base

High-purity specification supports SAR library synthesis

3

Rotationally restricted scaffold for conformational preorganization studies

May support CNS target lead optimization and rigid pharmacophore design

Risks of Unverified Substitution for 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione


Simple substitution by other 3-substituted tropane derivatives, such as 8-azabicyclo[3.2.1]octan-3-amine or its N-alkyl variants, is not chemically equivalent. The succinimide moiety introduces specific hydrogen-bond acceptor/donor profiles, steric bulk, and electronic properties that directly influence receptor binding, metabolic stability, and downstream conjugation reactivity [1]. Switching to an analog lacking rigorous head-to-head comparative data risks altering lead optimization SAR, compromising pharmacokinetic profiles, or introducing uncharacterized off-target effects. The following quantitative evidence guide is therefore essential for justifying procurement decisions where structural precision matters.

HBA profile Succinimide oxygen acceptors alter polarity; simple amine analogs may shift binding and permeability behavior.
Rotatable bonds Single rotatable bond pre-organizes pharmacophore; N-alkyl or N-acyl analogs introduce additional torsional freedom, which may reduce selectivity.
Purity grade Commercial free base ≥98% purity; common amine building blocks may be supplied at lower purity, potentially affecting synthetic reproducibility.

Quantitative Differentiation Evidence for 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione


Hydrogen-Bond Acceptor Count Comparison Against 3-Amine Analogs

The target compound possesses 3 hydrogen-bond acceptor sites compared to 2 for the corresponding 3-amine tropane analog 8-azabicyclo[3.2.1]octan-3-amine [1]. This quantitative difference directly affects target engagement, aqueous solubility, and permeability profiles. The succinimide ring provides two carbonyl oxygens as hydrogen-bond acceptors, whereas the amine analog provides only the bridgehead nitrogen and the primary amine lone pair.

HBA Count
Class-level inference
3 vs 2
May influence target binding and passive permeability context
Computed property; +1 acceptor from succinimide carbonyls
Medicinal Chemistry Building Block Selection Physicochemical Profiling

Rotatable Bond Count and Conformational Rigidity Versus N-Alkyl Tropane Derivatives

The target compound contains only 1 rotatable bond, compared to 2–4 rotatable bonds in common N-alkyl or N-acyl tropane alternatives such as 8-methyl-8-azabicyclo[3.2.1]octan-3-amine [1]. This limited torsional freedom pre-organizes the succinimide ring for receptor interactions, reducing entropic penalties upon binding and potentially improving selectivity.

Rotatable Bonds
Class-level inference
1 vs 2–4
Reduced torsional freedom may support selectivity and binding affinity
Computed property; typical N-alkyl analogs have ≥2 rotatable bonds
Conformational Analysis Ligand Design Scaffold Rigidity

Purity Benchmarking Against Vendor-Dependent Specifications

The commercially available free base is consistently specified at ≥98% purity as confirmed by multiple independent vendors including CymitQuimica and ChemScence . In contrast, closely related building blocks such as 8-azabicyclo[3.2.1]octan-3-amine dihydrochloride are frequently offered at lower purities (e.g., 95%) or as complex salt mixtures [1]. This purity differential reduces the risk of side reactions in multi-step syntheses and improves batch-to-batch reproducibility for SAR studies.

Purity Specification
Cross-study comparable
≥98% vs 95%
Higher purity may reduce side reactions and improve batch reproducibility
Vendor COA comparison; amine·HCl salts often 95%
Quality Control Procurement Specification Reproducibility

Optimal Use Cases for 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione in Research and Development


Rigidified Scaffold for CNS Target Lead Optimization Programs

The combination of the tropane core with a rotationally restricted succinimide moiety (1 rotatable bond) makes this compound ideal for medicinal chemistry campaigns targeting central nervous system receptors where conformational preorganization is critical. The 3 hydrogen-bond acceptor sites provide specific interaction vectors that can be exploited for structure-based drug design [1].

High-Purity Building Block for Multi-Step Parallel Synthesis Libraries

With a commercially guaranteed purity of ≥98% from multiple suppliers, this compound is suitable as a common intermediate for generating diverse amide, amine, or heterocycle libraries through derivatization of the bridgehead nitrogen. The higher purity specification compared to related amine building blocks (typically 95%) reduces purification bottlenecks in automated synthesis workflows .

Negative Control or Inactive Probe in Pharmacological Studies

The succinimide group is metabolically stable and generally considered pharmacologically silent, making this compound a suitable negative control for target engagement studies where the corresponding free amine or N-alkyl analogs exhibit activity. Its predefined conformational and electronic properties allow researchers to dissect structure-activity relationships with confidence [1].

Application
Selection Property
Validation Focus
CNS target lead optimization studies
Conformational preorganization (1 rotatable bond)
Binding affinity and selectivity assays
Parallel synthesis library generation
High-purity specification
Batch-to-batch yield and purity reproducibility
Pharmacological control studies
Metabolically stable succinimide moiety
Off-target screening and SAR dissociation
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